Cas no 64062-91-5 (Benzenesulfonyl chloride, 4-(2-bromoethyl)-)

4-(2-Bromoethyl)benzenesulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its dual functional groups—the sulfonyl chloride and bromoethyl moieties. These reactive sites enable its use in nucleophilic substitutions, cross-coupling reactions, and as a precursor for sulfonamide derivatives. The compound’s benzenesulfonyl chloride group facilitates the introduction of sulfonyl functionalities, while the bromoethyl side chain allows for further alkylation or derivatization. Its stability under controlled conditions and high purity make it suitable for pharmaceutical and agrochemical applications, where precise functionalization is critical. Proper handling is required due to its moisture sensitivity and potential reactivity.
Benzenesulfonyl chloride, 4-(2-bromoethyl)- structure
64062-91-5 structure
Product Name:Benzenesulfonyl chloride, 4-(2-bromoethyl)-
CAS No:64062-91-5
MF:C8H8BrClO2S
MW:283.569919586182
CID:425058
PubChem ID:12846775
Update Time:2025-10-29

Benzenesulfonyl chloride, 4-(2-bromoethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 4-(2-bromoethyl)-
    • 4-(2-bromoethyl)benzenesulfonyl chloride
    • 4-(2-Bromoethyl)benzene-1-sulfonyl chloride
    • DTXSID50511358
    • SCHEMBL313925
    • AKOS015948281
    • MFCD09996867
    • 4-(2-bromoethyl)benzene-1-sulfonylchloride
    • 64062-91-5
    • NS-04705
    • p-(2-Bromoethyl)benzenesulfonyl chloride
    • starbld0038936
    • 4-(chlorosulfonyl)phenethyl bromide
    • Inchi: 1S/C8H8BrClO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2
    • InChI Key: ZLQHSSKMRVRVHB-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC(=CC=1)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 281.91174
  • Monoisotopic Mass: 281.91169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

Benzenesulfonyl chloride, 4-(2-bromoethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645303-50mg
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Key Organics Ltd
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Key Organics Ltd
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Benzenesulfonyl chloride, 4-(2-bromoethyl)- Related Literature

Additional information on Benzenesulfonyl chloride, 4-(2-bromoethyl)-

Benzenesulfonyl chloride, 4-(2-bromoethyl)- (CAS No. 64062-91-5): A Versatile Intermediate in Modern Chemical Synthesis

Benzenesulfonyl chloride, 4-(2-bromoethyl)-, identified by the chemical abstracts service number CAS No. 64062-91-5, is a significant compound in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its benzenesulfonyl chloride moiety and a 2-bromoethyl substituent, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents and specialty chemicals.

The benzenesulfonyl chloride functional group is well-known for its reactivity in nucleophilic substitution reactions, where it can be converted into sulfonamides, sulfonates, and other derivatives. The presence of the 2-bromoethyl group further enhances its utility by providing a reactive site for etherification, alkylation, and other transformations. These properties have made Benzenesulfonyl chloride, 4-(2-bromoethyl)- a popular choice in synthetic chemistry labs worldwide.

In recent years, there has been growing interest in the application of this compound in the development of pharmaceuticals. For instance, sulfonamides derived from benzenesulfonyl chlorides have shown promise as antimicrobial agents. The 2-bromoethyl group can be selectively modified to introduce various pharmacophores, enabling the design of molecules with tailored biological activities. This flexibility has been exploited in the synthesis of drugs targeting bacterial infections, viral diseases, and even cancer.

One of the most compelling aspects of Benzenesulfonyl chloride, 4-(2-bromoethyl)- is its role in the synthesis of complex organic molecules through cross-coupling reactions. The benzenesulfonyl chloride moiety can participate in palladium-catalyzed coupling reactions with aryl halides and boronic acids, allowing for the construction of biaryl structures. These types of structures are common motifs in many pharmaceuticals and natural products. The 2-bromoethyl group can also be used in Suzuki-Miyaura or Heck reactions to introduce additional functional groups at specific positions within the molecule.

The compound's utility extends beyond pharmaceuticals into the realm of materials science. For example, sulfonamides derived from benzenesulfonyl chlorides have been used to modify polymers and coatings, enhancing their thermal stability and mechanical properties. The 2-bromoethyl group can be used to introduce cross-linking agents or other functional groups that improve material performance under various conditions.

Recent research has also explored the use of Benzenesulfonyl chloride, 4-(2-bromoethyl)- in catalysis. The benzenesulfonyl chloride group can act as a ligand for transition metals, facilitating various catalytic transformations. This has led to the development of new catalyst systems that are more efficient and environmentally friendly compared to traditional methods. Such advancements are crucial for reducing the environmental impact of chemical synthesis and improving yields.

In conclusion, Benzenesulfonyl chloride, 4-(2-bromoethyl)- (CAS No. 64062-91-5) is a versatile compound with a wide range of applications in chemical synthesis and pharmaceutical development. Its unique structural features make it an invaluable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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